Molecular Weight and Chain-Length Differentiation Within the N-Alkyl-(4-methoxy-4-methylpentan-2-yl)amine Series
The target compound exhibits a molecular weight of 201.35 g/mol, precisely intermediate between the butyl analogue (C11H25NO, 187.32 g/mol) and the hexyl analogue (C13H29NO, 215.38 g/mol) . This 14.03 g/mol increment per methylene unit directly reflects the systematic structural difference and provides a predictable basis for property tuning.
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | 201.35 g/mol; C12H27NO |
| Comparator Or Baseline | Butyl analogue: 187.32 g/mol (C11H25NO); Hexyl analogue: 215.38 g/mol (C13H29NO) |
| Quantified Difference | +14.03 g/mol vs. butyl; −14.03 g/mol vs. hexyl |
| Conditions | Data sourced from Chemsrc and ChemicalBook entries for each CAS number |
Why This Matters
The molecular weight directly influences volatility, boiling point, and molar dosing in reaction setups, making the pentyl variant the preferred choice when an intermediate level of volatility and mass is required.
